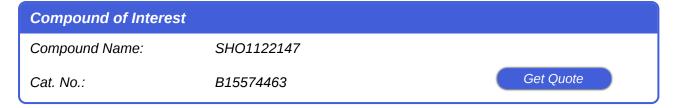


SHO1122147: A Potential Mitochondrial Uncoupler for Metabolic Diseases

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SHO1122147 is an investigational small molecule identified as a potent mitochondrial uncoupling agent. Emerging research suggests its potential as a therapeutic agent for obesity and metabolic dysfunction-associated steatohepatitis (MASH). This document provides a comprehensive overview of the currently available data on **SHO1122147**, including its mechanism of action, quantitative biological data, and detailed experimental protocols. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.

Core Concept: Mitochondrial Uncoupling

Mitochondrial uncoupling is a process where the link between electron transport and ATP synthesis in mitochondria is deliberately disrupted. In normal mitochondrial respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Mitochondrial uncouplers are molecules that create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient leads to an increase in the rate of electron transport and oxygen consumption as the mitochondria attempt to reestablish the gradient. The energy that would have been used for ATP synthesis is instead released as heat. This induced inefficiency in energy production can lead to a reduction in metabolic substrates, such as fats, making it a therapeutic target for metabolic diseases.



Quantitative Data

The following table summarizes the key quantitative data for **SHO1122147** based on available in vitro and in vivo studies.



| Parameter | Value | Species/Cell Line | Notes |
|-----------------------------|---|--|--|
| In Vitro Efficacy | | | |
| EC50 | 3.6 µM | L6 myoblasts | Effective concentration for 50% maximal response in an assay measuring mitochondrial activity. [1] |
| In Vivo Pharmacokinetics | | | |
| Half-life (t1/2) | 2 hours | Mice | The time it takes for the concentration of the drug in the body to be reduced by one- half.[1] |
| Cmax | 35 μM | Mice | The maximum (or peak) serum concentration that a drug achieves.[1] |
| In Vivo Efficacy | | | |
| Dosage | | Gubra-Amylin (GAN) mouse model of MASH | Efficacious dose for decreasing body weight and liver triglyceride levels.[1] |
| Safety | | | |
| Adverse Effects | No observed adverse effects at 1,000 mg kg-1 dose | Mice | Suggests a favorable safety profile at high doses.[1] |
| Body Temperature | No changes observed | Gubra-Amylin (GAN) mouse model of MASH | An important safety indicator for mitochondrial uncouplers, as |



excessive heat production can be a side effect.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the evaluation of **SHO1122147**.

In Vitro Efficacy Assay in L6 Myoblasts

The EC50 of **SHO1122147** was determined using L6 myoblasts, a common cell line for studying muscle cell metabolism.

- Cell Culture: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
- Assay Principle: The assay likely measures changes in mitochondrial respiration, for example, through the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).
- Procedure:
 - L6 myoblasts are seeded into a Seahorse XF cell culture microplate.
 - The cells are allowed to adhere and grow to a confluent monolayer.
 - On the day of the assay, the growth medium is replaced with a low-buffered Seahorse XF assay medium.
 - A baseline OCR is established.
 - SHO1122147 is injected at various concentrations.



- The change in OCR is measured to determine the dose-dependent effect of the compound.
- The EC50 value is calculated from the dose-response curve.

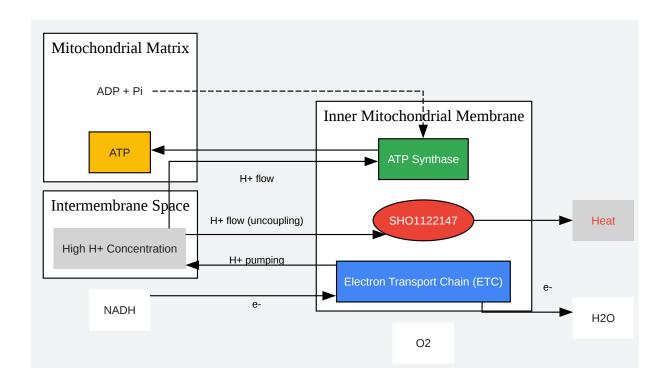
In Vivo Efficacy in a Gubra-Amylin (GAN) Mouse Model of MASH

The Gubra-Amylin (GAN) mouse model is a diet-induced model that recapitulates key features of human metabolic dysfunction-associated steatohepatitis (MASH).

- Animal Model: Male C57BL/6J mice are fed a high-fat, high-fructose diet for an extended period to induce obesity, insulin resistance, and liver steatosis.
- Treatment:
 - Following the induction of the MASH phenotype, mice are randomized into vehicle and treatment groups.
 - SHO1122147 is administered orally at a dose of 200 mg kg−1 day−1.
 - The vehicle group receives a corresponding volume of the vehicle solution.
- Outcome Measures:
 - Body Weight: Monitored regularly throughout the study.
 - Liver Triglycerides: At the end of the study, livers are harvested, and triglyceride content is quantified using a commercially available assay kit.
 - Body Temperature: Rectal temperature is measured to monitor for potential hyperthermia.

Visualizations Signaling Pathway of Mitochondrial Uncoupling by SHO1122147



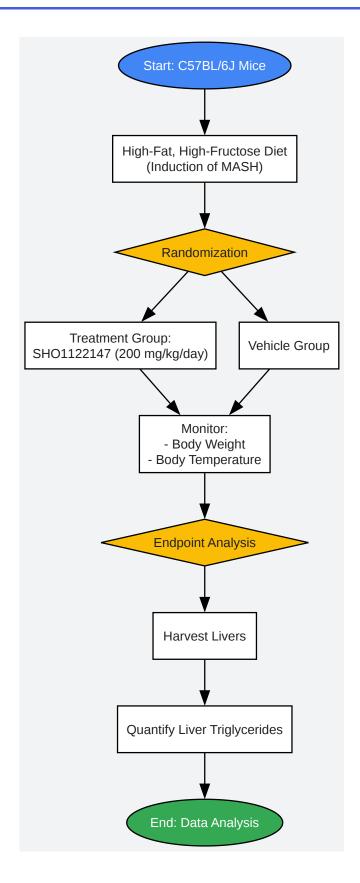


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Caption: Mitochondrial uncoupling by SHO1122147.

Experimental Workflow for In Vivo Efficacy Study





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Caption: In vivo efficacy study workflow.



Conclusion

SHO1122147 is a promising preclinical candidate that acts as a mitochondrial uncoupler. The available data indicates its potential for treating obesity and MASH by increasing energy expenditure. The favorable in vivo efficacy and safety profile in a mouse model warrant further investigation. This technical guide provides a foundational understanding of **SHO1122147** for researchers and drug development professionals interested in this novel therapeutic approach. Further studies are necessary to fully elucidate its mechanism of action and to assess its potential for clinical development.

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References

- 1. medkoo.com [medkoo.com]
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